molecular formula C19H17ClN2O3 B2725961 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-86-1

5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2725961
CAS No.: 898410-86-1
M. Wt: 356.81
InChI Key: CHTGZMWKRLGFLO-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound primarily used in scientific research. Its unique structure, comprising a pyrroloquinoline core and a chlorinated methoxybenzamide group, makes it a versatile subject for various studies in chemistry, biology, and medicine. Researchers are particularly interested in this compound due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves several steps:

  • Formation of the Pyrroloquinoline Core

    • Step 1: : Cyclization reactions between substituted aniline derivatives and pyrrolidine.

    • Step 2: : Functional group modifications to introduce the ketone and other necessary groups.

    • Conditions: : Usually carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures (100-150°C).

  • Attachment of the Benzamide Group

    • Step 1: : Chlorination of 2-methoxybenzoyl chloride.

    • Step 2: : Amide bond formation with the prepared pyrroloquinoline intermediate.

    • Conditions: : Often requires the presence of a base like triethylamine and an activation agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Scaling up the synthesis for industrial purposes might involve continuous flow reactors to control reaction conditions precisely and improve yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are typically used to ensure the compound's high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be achieved using agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : The chloro group makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Strong nucleophiles like hydroxide ions or alkoxides.

Major Products

Depending on the specific reactions, major products could include various oxidized or reduced derivatives, or compounds with substituted groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

  • Catalyst Design: : Studied for its potential use as a ligand in asymmetric catalysis.

  • Chemical Probes: : Utilized in exploring the mechanisms of complex organic reactions.

Biology

  • Enzyme Inhibition Studies: : Explored for its inhibitory effects on specific enzymes.

  • Bioavailability Studies: : Research on how modifications affect its absorption and distribution in biological systems.

Medicine

  • Drug Development: : Potential lead compound for developing new therapeutic agents, particularly in cancer and neurological disorders.

  • Pharmacokinetics: : Studies on how the compound is metabolized and excreted.

Industry

  • Material Science: : Investigated for its properties in creating novel materials with specific functions.

Mechanism of Action

The exact mechanism of action for 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. Its molecular targets could include kinases, proteases, or other enzymes critical in disease pathways. The compound's effects could be mediated through binding to these targets and modulating their signaling pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique combination of the pyrroloquinoline core and chlorinated benzamide group. Similar compounds may include:

  • 5-chloro-2-methoxybenzamide: : Lacks the pyrroloquinoline structure, thus having different biological activities.

  • 2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Without the chloro substitution, affecting its reactivity and biological properties.

  • N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Lacks both the methoxy and chloro groups, thus altering its overall functionality and applications.

These structural differences lead to variations in their chemical reactivity, biological activity, and potential applications. This compound’s unique structural features make it a valuable compound for diverse research fields.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-16-5-4-13(20)10-15(16)19(24)21-14-7-11-3-2-6-22-17(23)9-12(8-14)18(11)22/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTGZMWKRLGFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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